

Application of "4-(Methoxymethyl)thiazole" in antimicrobial drug discovery

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Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

Cat. No.: B15251082

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Application of Thiazole Derivatives in Antimicrobial Drug Discovery

Application Note

Topic: Antimicrobial Potential of Thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse range of biological activities.^[1] Thiazole derivatives have demonstrated potent antibacterial and antifungal properties, making them a promising class of compounds for antimicrobial drug discovery. This document provides an overview of the application of thiazole derivatives in this field, including their synthesis, mechanism of action, and antimicrobial efficacy, supported by experimental protocols and quantitative data.

Note: While this document focuses on the broader class of thiazole derivatives, specific data for "4-(Methoxymethyl)thiazole" is limited in the current scientific literature. The information presented herein is based on studies of various substituted thiazole compounds.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have exhibited a wide spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial potency is often influenced by the nature and position of substituents on the thiazole ring.

Antibacterial Activity

Numerous studies have reported the significant antibacterial activity of thiazole derivatives against clinically relevant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains

Compound Type	Bacterial Strain	MIC (µg/mL)	Reference
Catechol-derived thiazoles	Methicillin-resistant Staphylococcus aureus (MRSA)	≤ 2	[2]
2-Phenylacetamido-thiazole derivatives	Escherichia coli	1.56 - 6.25	[1]
2-Phenylacetamido-thiazole derivatives	Pseudomonas aeruginosa	1.56 - 6.25	[1]
2-Phenylacetamido-thiazole derivatives	Bacillus subtilis	1.56 - 6.25	[1]
2-Phenylacetamido-thiazole derivatives	Staphylococcus aureus	1.56 - 6.25	[1]
Bisthiazolyl hydrazones	Streptococcus pneumoniae	0.03 - 0.06	[1]
Bisthiazolyl hydrazones	Bacillus subtilis	0.06	[1]
Bisthiazolyl hydrazones	Klebsiella pneumoniae	0.03	[1]
2,5-Dichloro thienyl-substituted thiazoles	Staphylococcus aureus	6.25 - 12.5	[1]
2,5-Dichloro thienyl-substituted thiazoles	Escherichia coli	6.25 - 12.5	[1]
2,5-Dichloro thienyl-substituted thiazoles	Klebsiella pneumoniae	6.25 - 12.5	[1]
2,5-Dichloro thienyl-substituted thiazoles	Pseudomonas aeruginosa	6.25 - 12.5	[1]
Heteroaryl(aryl) thiazole derivatives	Methicillin-resistant Staphylococcus aureus (MRSA)	0.23 - 0.7	[3]

Heteroaryl(aryl) thiazole derivatives	Pseudomonas aeruginosa	0.23 - 0.7	[3]
Heteroaryl(aryl) thiazole derivatives	Escherichia coli	0.23 - 0.7	[3]

Antifungal Activity

Certain thiazole derivatives have also demonstrated promising activity against fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Fungal Strains

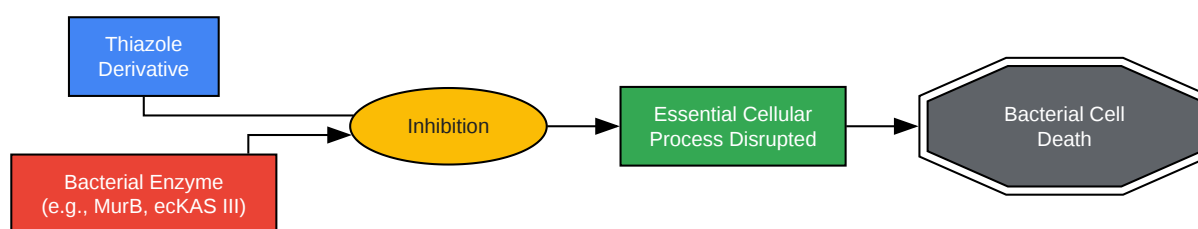
Compound Type	Fungal Strain	MIC (µg/mL)	Reference
Bisthiazolyl hydrazones	Aspergillus fumigatus	0.03 - 0.12	[1]
2,5-Dichloro thienyl- substituted thiazoles	Aspergillus fumigatus	6.25 - 12.5	[1]
2,5-Dichloro thienyl- substituted thiazoles	Aspergillus flavus	6.25 - 12.5	[1]
2,5-Dichloro thienyl- substituted thiazoles	Penicillium marneffeii	6.25 - 12.5	[1]
2,5-Dichloro thienyl- substituted thiazoles	Trichophyton mentagrophytes	6.25 - 12.5	[1]
Heteroaryl(aryl) thiazole derivatives	Candida spp., Aspergillus spp.	0.06 - 0.47	[3]

Mechanism of Action

The antimicrobial mechanism of action for thiazole derivatives can vary depending on their specific chemical structures. Some proposed mechanisms include:

- **Inhibition of Bacterial Cell Division:** Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization in bacterial cells, which disrupts the formation of the Z-ring, a critical step in bacterial cell division.
- **Enzyme Inhibition:** Some 2-phenylacetamido-thiazole derivatives have been reported to exhibit inhibitory activity against *Escherichia coli* β -ketoacyl-acyl carrier protein synthase III (ecKAS III), an enzyme essential for bacterial fatty acid biosynthesis.[1] Docking studies have also suggested that some heteroaryl(aryl) thiazole derivatives may act by inhibiting the *E. coli* MurB enzyme, which is involved in peptidoglycan biosynthesis.[3]
- **Disruption of Membrane Integrity:** Although not the primary mechanism for all thiazole compounds, some derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane.

Below is a simplified representation of a potential mechanism of action involving enzyme inhibition.



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Caption: Potential mechanism of action for thiazole derivatives.

Experimental Protocols

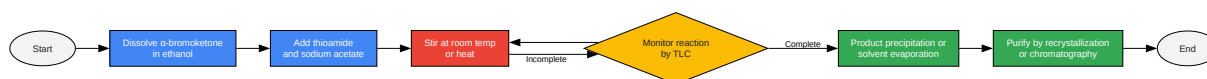
The following are generalized protocols for key experiments used to evaluate the antimicrobial activity of thiazole derivatives.

Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2]

Protocol:

- Dissolve the α -bromoketone derivative in a suitable solvent such as ethanol.
- Add an equimolar amount of a thioamide (e.g., 3,4-dihydroxythiobenzamide) and a base (e.g., sodium acetate).
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).
- Upon completion, the product may precipitate out of the solution or can be obtained after solvent evaporation.
- The crude product can be purified by recrystallization or column chromatography.



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Caption: General workflow for Hantzsch thiazole synthesis.

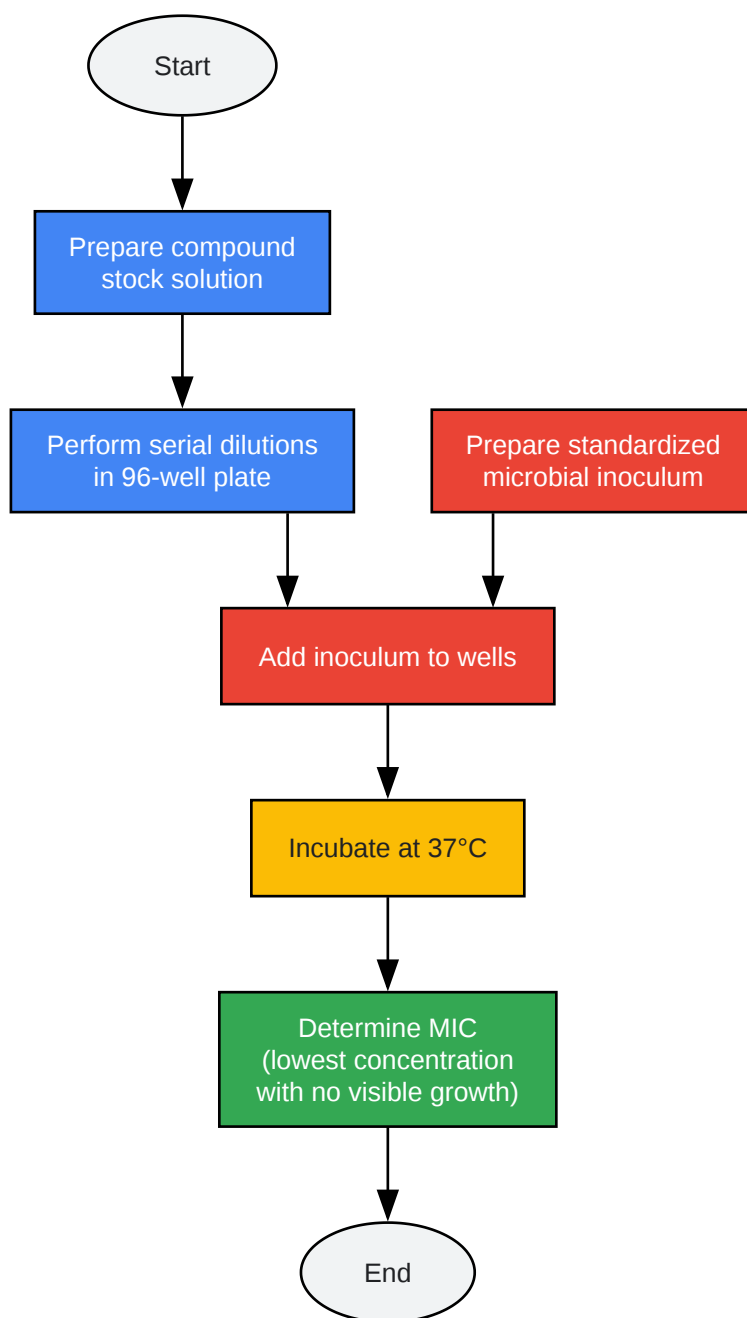
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive (microorganism without compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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